molecular formula C20H17BrN4O3S B2732031 1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone CAS No. 901755-68-8

1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Cat. No. B2732031
CAS RN: 901755-68-8
M. Wt: 473.35
InChI Key: JKYKJQAAKBEGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a useful research compound. Its molecular formula is C20H17BrN4O3S and its molecular weight is 473.35. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The significance of heterocyclic compounds in medicinal chemistry and materials science has led to the development of innovative synthetic routes. Research indicates the utility of related ethanone derivatives as critical intermediates for synthesizing a wide array of heterocycles such as thiophene, oxazole, and triazoloquinazolinones. For instance, ethanone derivatives have been instrumental in constructing complex molecules with potential biological and medicinal applications, demonstrating the versatility and importance of these intermediates in organic synthesis (Salem et al., 2021).

Biological Activities

  • Immunosuppressive and Immunostimulatory Properties : Derivatives of related compounds have been explored for their potent immunosuppressive and immunostimulatory effects. Certain derivatives have shown significant inhibition against macrophages and T-lymphocytes, alongside notable cytotoxicity against various cancer cell lines, suggesting their potential as multipotent compounds for therapeutic applications (Abdel‐Aziz et al., 2011).

  • Antihistaminic Activity : Novel triazoloquinazolinone derivatives have been synthesized and evaluated for their H1-antihistaminic activity, with some compounds outperforming standard drugs in efficacy while exhibiting minimal sedation. This highlights the potential of these derivatives in developing new classes of antihistamines with improved safety profiles (Alagarsamy et al., 2008).

  • Antioxidant and Anticancer Activities : Other related compounds have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives demonstrated superior antioxidant activity compared to well-known antioxidants like ascorbic acid and showed cytotoxicity against specific cancer cell lines, indicating their potential as leads for anticancer drug development (Tumosienė et al., 2020).

properties

IUPAC Name

1-(4-bromophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-11-22-19-14-8-17(27-2)18(28-3)9-15(14)23-20(25(19)24-11)29-10-16(26)12-4-6-13(21)7-5-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYKJQAAKBEGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)C4=CC=C(C=C4)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.